

Putative functions of (2E,15Z)-tetracosadienoyl-CoA in lipid metabolism

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2E,15Z)-tetracosadienoyl-CoA

Cat. No.: B15550409

[Get Quote](#)

An In-Depth Technical Guide on the Putative Functions of **(2E,15Z)-tetracosadienoyl-CoA** in Lipid Metabolism

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on the specific isomer **(2E,15Z)-tetracosadienoyl-CoA** is limited in publicly available literature. The following guide is based on established principles of very-long-chain fatty acid (VLCFA) metabolism, drawing inferences from related C24:2 polyunsaturated fatty acids and their corresponding acyl-CoA thioesters. The functions described are therefore putative and extrapolated from the broader context of VLCFA biology.

Executive Summary

(2E,15Z)-tetracosadienoyl-CoA is a very-long-chain fatty acyl-CoA (VLCFA-CoA) containing a 24-carbon chain with two double bonds. As an activated intermediate, its primary roles in cellular lipid metabolism are hypothesized to be threefold: 1) serving as a key substrate for incorporation into complex lipids, particularly C24:2 ceramides and sphingolipids; 2) acting as an intermediate in the peroxisomal β -oxidation pathway for VLCFA degradation; and 3) functioning as a potential signaling molecule by modulating the activity of nuclear receptors and other proteins. Understanding these functions is critical for research into metabolic disorders, membrane biology, and cellular signaling.

Putative Biosynthesis and Metabolic Fate

The metabolism of **(2E,15Z)-tetracosadienoyl-CoA** is intrinsically linked to the synthesis and degradation pathways of very-long-chain fatty acids.

Biosynthesis from Precursors

Polyunsaturated VLCFAs are typically synthesized from essential dietary fatty acids like linoleic acid (C18:2). The synthesis of a C24:2 acyl-CoA likely involves the fatty acid elongation system located in the endoplasmic reticulum.[\[1\]](#)[\[2\]](#) This is a four-step cyclical process involving a complex of enzymes.

- **Elongation:** The process begins with the elongation of linoleic acid (C18:2). The rate-limiting step is catalyzed by a family of enzymes known as Elongation of Very-Long-Chain Fatty Acids (ELOVLs).[\[3\]](#) Specifically, ELOVL1 has been shown to be essential for the production of C24 acyl-CoAs from C22-CoA precursors.[\[4\]](#)

Incorporation into Sphingolipids

A primary fate for C24:2-CoA is its incorporation into the backbone of sphingolipids.

- **Ceramide Synthesis:** Ceramide synthases (CerS) catalyze the N-acylation of a sphingoid base. CERS2 exhibits a strong preference for very-long-chain acyl-CoAs (C22-C24), making it the key enzyme for producing C24:2-containing ceramides.[\[1\]](#)[\[5\]](#)
- **Function of C24:2 Sphingolipids:** These specialized sphingolipids are found in a wide range of mammalian tissues, with particularly high levels in the spleen and small intestine.[\[1\]](#) Unlike their saturated counterparts which promote the formation of rigid membrane microdomains (lipid rafts), C24:2 sphingomyelin is less prevalent in these domains. This suggests that C24:2 sphingolipids may act as negative regulators of lipid raft formation, thereby influencing membrane fluidity and signaling platforms.[\[1\]](#)

Catabolism via Peroxisomal β -Oxidation

VLCFAs (defined as having chains >22 carbons) are primarily degraded in peroxisomes because the mitochondrial machinery is not equipped to handle them.[\[6\]](#)[\[7\]](#)

- **Pathway:** Peroxisomal β -oxidation is a multi-step process that shortens the fatty acyl chain, typically producing acetyl-CoA and a chain-shortened acyl-CoA that can be further

metabolized in the mitochondria.[8][9]

- Significance of the (2E) Isomer: The "2E" or trans-2,3-enoyl configuration is a key intermediate in the β -oxidation spiral. Its presence in the molecule's name, **(2E,15Z)-tetracosadienoyl-CoA**, strongly suggests that this molecule can be a direct substrate or product within the peroxisomal β -oxidation pathway, formed by the action of an acyl-CoA oxidase.[7][10]

Role as a Signaling Molecule

Long-chain and very-long-chain acyl-CoAs are not just metabolic intermediates; they can also function as signaling molecules.

- PPAR α Activation: VLCFA-CoAs have been identified as high-affinity ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPAR α).[11] PPAR α is a nuclear receptor that acts as a master regulator of lipid metabolism, inducing the transcription of genes required for fatty acid oxidation.[11] The binding of a VLCFA-CoA like tetracosadienoyl-CoA could therefore directly upregulate its own catabolism in a feedback loop.
- Regulation of Other Enzymes: Intracellular concentrations of free acyl-CoAs are tightly controlled and can influence the activity of various enzymes, including those involved in fatty acid synthesis and signaling cascades.[12][13]

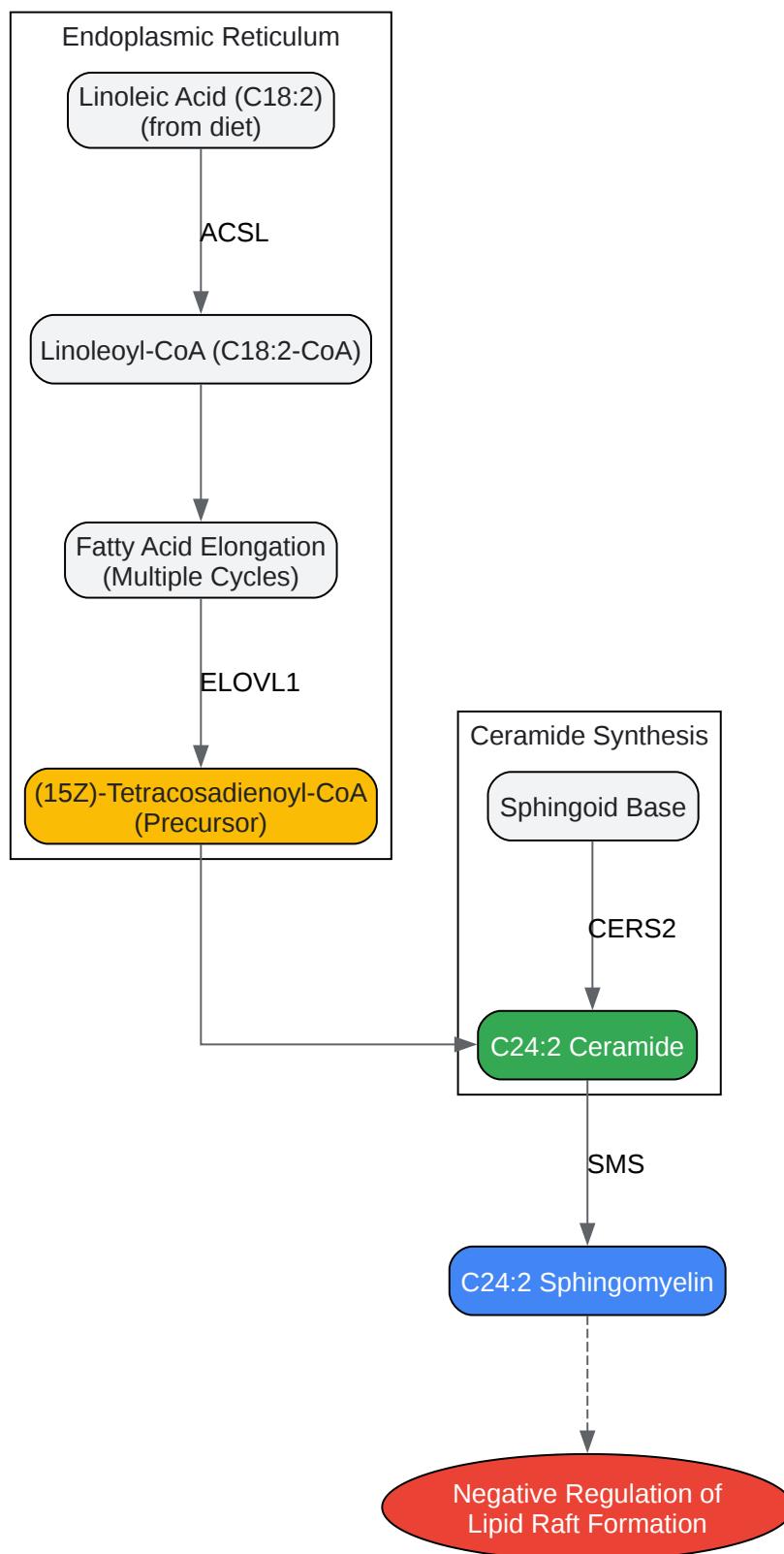
Data Presentation: Quantitative Analysis of VLCFA-CoAs

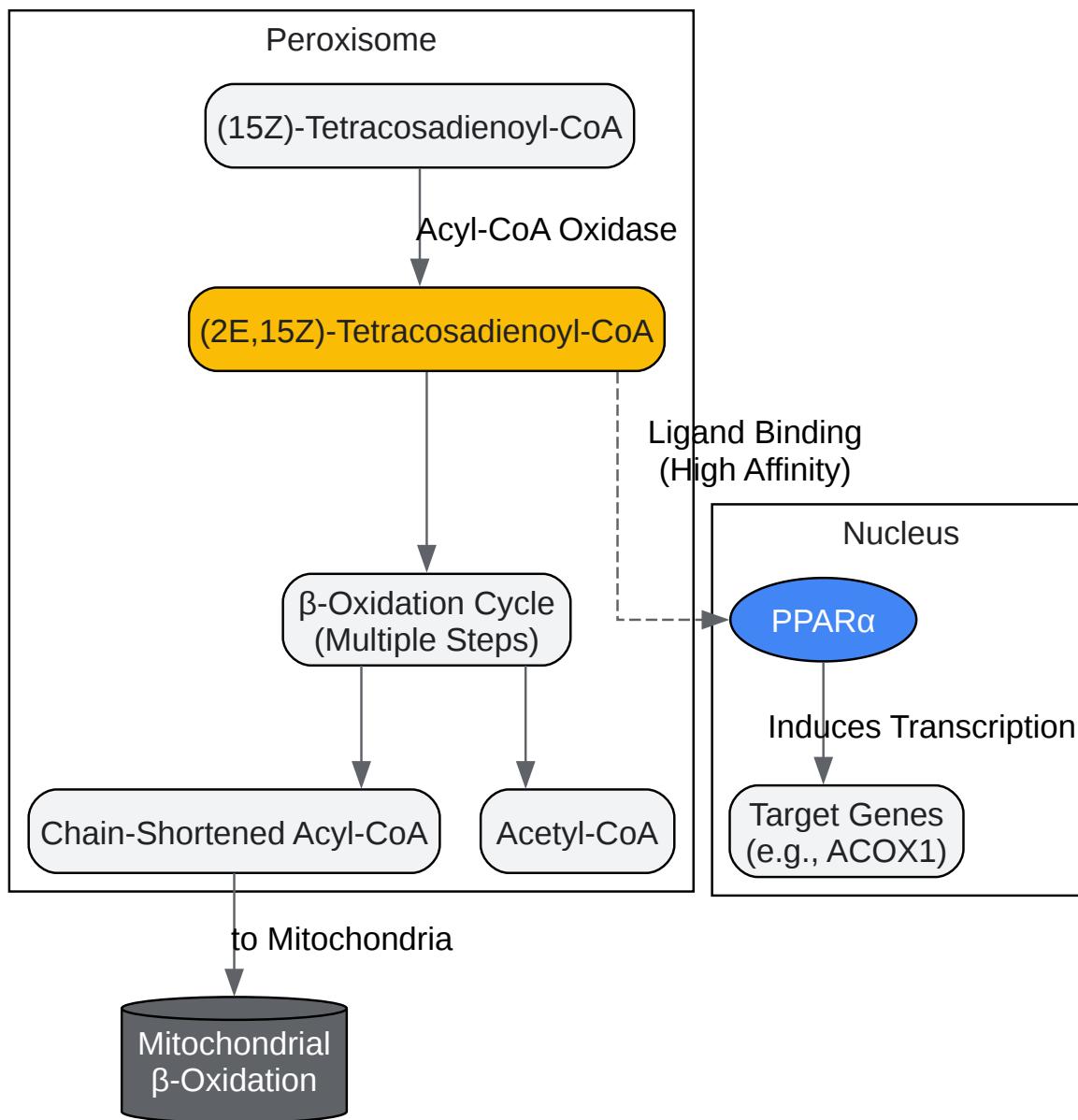
While specific quantitative data for **(2E,15Z)-tetracosadienoyl-CoA** is not readily available, the following tables summarize relevant data for related very-long-chain fatty acids and their CoA esters.

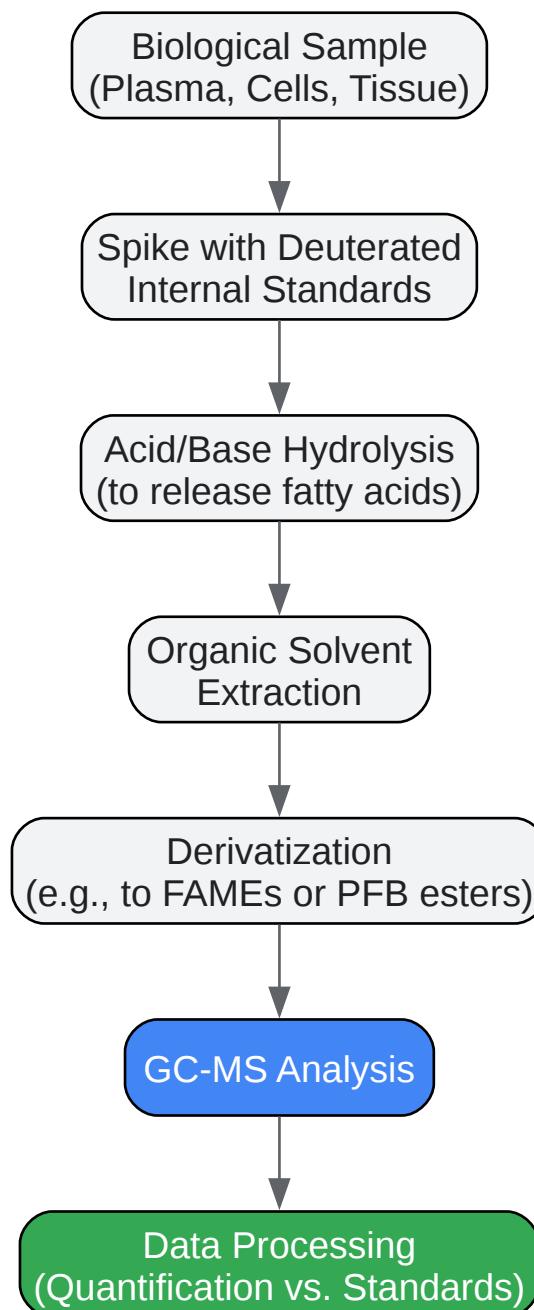
Table 1: Binding Affinities of Saturated VLCFA-CoAs to PPAR α

Saturated VLCFA-CoA	Carbon Length	Dissociation Constant (Kd)
Arachidoyl-CoA	C20:0	16 ± 1 nM
Behenoyl-CoA	C22:0	6 ± 1 nM
Lignoceroyl-CoA	C24:0	3 ± 1 nM

Data sourced from studies on direct ligand binding assays with purified PPAR α .[\[11\]](#) The data indicates that binding affinity increases with chain length.


Table 2: Plasma VLCFA Ratios in Health and Peroxisomal Disorders


Condition	C24:0 / C22:0 Ratio	C26:0 / C22:0 Ratio
Healthy Controls	Normal Range	0.008 - 0.01
X-linked Adrenoleukodystrophy (X-ALD)	Elevated	0.05 - 0.10
Zellweger Syndrome	Markedly Elevated	> 0.10


These ratios are key diagnostic markers for peroxisomal disorders, reflecting impaired VLCFA β -oxidation.[\[6\]](#)[\[14\]](#)[\[15\]](#) Analysis is typically performed using Gas Chromatography-Mass Spectrometry.

Visualizations: Pathways and Workflows

Diagram: Hypothesized Biosynthesis and Incorporation into Sphingolipids

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Widespread tissue distribution and synthetic pathway of polyunsaturated C24:2 sphingolipids in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 3. benchchem.com [benchchem.com]
- 4. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis [mdpi.com]
- 6. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Peroxisomal beta-oxidation--a metabolic pathway with multiple functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPAR α) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. researchgate.net [researchgate.net]
- 15. Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Putative functions of (2E,15Z)-tetracosadienoyl-CoA in lipid metabolism]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15550409#putative-functions-of-2e-15z-tetracosadienoyl-coa-in-lipid-metabolism>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com